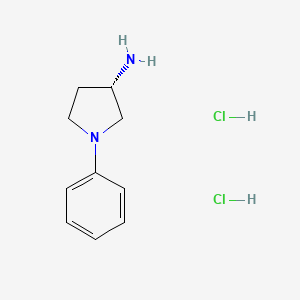![molecular formula C8H17Cl2N3O B1411341 1,4,9-Triazaspiro[5.5]undecan-5-on-Dihydrochlorid CAS No. 1638221-35-8](/img/structure/B1411341.png)
1,4,9-Triazaspiro[5.5]undecan-5-on-Dihydrochlorid
Übersicht
Beschreibung
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound with the CAS Number: 1638221-35-8 . It has a molecular weight of 242.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride . The InChI code for the compound is 1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 242.15 .Wissenschaftliche Forschungsanwendungen
METTL3-Inhibition
Eine der bemerkenswerten Anwendungen dieser Verbindung ist die als potenter und selektiver Inhibitor von METTL3 . METTL3 ist ein Enzym, das eine entscheidende Rolle im Prozess der mRNA-Methylierung spielt, welcher für die Regulation der Genexpression essentiell ist. Durch die Inhibition von METTL3 können Forscher die Auswirkungen veränderter mRNA-Methylierungsmuster auf zelluläre Prozesse und Krankheitszustände untersuchen.
Chemische Synthese
Die Verbindung dient als Baustein in der chemischen Synthese . Ihre einzigartige Struktur ermöglicht die Herstellung verschiedener Derivate, die zur Synthese neuer Verbindungen mit potentiellen therapeutischen Eigenschaften verwendet werden können.
Pharmakologische Forschung
Diese Verbindung wird auch in der pharmakologischen Forschung eingesetzt. Ihre strukturelle Komplexität und das Vorhandensein mehrerer Stickstoffatome machen sie zu einem Kandidaten für die Entwicklung von Medikamenten, die auf neurologische Erkrankungen abzielen, da sie möglicherweise die Blut-Hirn-Schranke überwinden kann.
Biologische Sonden
Forscher verwenden 1,4,9-Triazaspiro[5.5]undecan-5-on-Dihydrochlorid als biologische Sonde . Sie kann verwendet werden, um biologische Moleküle zu markieren oder zu modifizieren, was dazu beiträgt, ihr Verhalten und ihre Interaktionen innerhalb von Zellen zu verfolgen.
Enzymkinetik
Die Verbindung kann in Studien zur Enzymkinetik verwendet werden. Ihre Fähigkeit, mit verschiedenen Enzymen zu interagieren, ermöglicht es Wissenschaftlern, die Mechanismen der Enzymfunktion und -hemmung zu untersuchen.
Analytische Chemie
In der analytischen Chemie kann sie als Referenzverbindung dienen. Aufgrund ihrer klar definierten Struktur und Eigenschaften kann sie zur Kalibrierung von Instrumenten oder zur Validierung analytischer Methoden verwendet werden.
Arzneimittelforschung
Schließlich findet sie auch Anwendung in der Arzneimittelforschung . Die Struktur der Verbindung bietet ein Gerüst, das modifiziert werden kann, um neue Moleküle zu erzeugen, die das Potenzial haben, Medikamente zu werden, insbesondere im Bereich der gezielten Ansprache spezifischer Rezeptoren oder Enzyme im Körper.
Wirkmechanismus
Target of Action
The primary target of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is the METTL3/METTL14 protein complex . This complex is a part of the m6A regulation machinery, which plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .
Biochemical Pathways
The METTL3/METTL14 protein complex is involved in the regulation of N6-methyladenosine (m6A), the most frequent of the 160 RNA modifications reported so far . The compound’s interaction with this complex affects the m6A regulation machinery, impacting various biological processes .
Pharmacokinetics
The pharmacokinetic properties of 1,4,9-Triazaspiro[5It’s known that the compound has a molecular weight of 24215 . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The compound’s action results in a reduction of the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This suggests that the compound could have potential therapeutic applications in the treatment of these diseases .
Action Environment
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is crucial for the regulation of gene expression, RNA stability, and other cellular processes. The compound’s ability to inhibit METTL3 activity suggests its potential as a therapeutic agent in diseases where m6A modifications are dysregulated .
Cellular Effects
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the METTL3/METTL14 complex . In cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer), the compound has been observed to reduce the levels of m6A-modified RNA, leading to changes in gene expression and cellular behavior . These effects highlight the compound’s potential in cancer therapy and other diseases involving aberrant m6A modifications.
Molecular Mechanism
The molecular mechanism of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride involves its binding interactions with the METTL3/METTL14 protein complex. By binding to the catalytic unit METTL3, the compound inhibits its methyltransferase activity, thereby reducing the addition of m6A modifications on RNA . This inhibition leads to alterations in RNA stability, splicing, translation, and degradation, ultimately affecting gene expression and cellular function . The compound’s ability to target METTL3 makes it a promising candidate for therapeutic interventions in diseases where m6A modifications play a critical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has moderate stability in enzymatic degradation assays, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . These findings suggest that the compound may require stabilization strategies for prolonged use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit METTL3 activity and reduce m6A modifications without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism is influenced by its interactions with liver enzymes, which play a role in its degradation and clearance from the body
Transport and Distribution
The transport and distribution of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride within cells and tissues are critical for its biological activity. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms of the compound is essential for developing targeted delivery strategies.
Subcellular Localization
The subcellular localization of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes
Eigenschaften
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSLLMEPPTYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















